![molecular formula C14H11F3O B1322072 (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol CAS No. 457889-46-2](/img/structure/B1322072.png)
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol typically involves the trifluoromethylation of biphenyl derivatives. One common method is the reaction of 4-bromobiphenyl with trifluoromethyltrimethylsilane in the presence of a catalyst such as copper(I) iodide. The resulting trifluoromethylated biphenyl is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-ylmethane.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Enzyme Inhibition
Recent studies have investigated the potential of (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol as an inhibitor of the human enzyme lactate dehydrogenase A (hLDHA). This enzyme is crucial in cancer metabolism, and inhibitors can serve as therapeutic agents in cancer treatment. The compound was synthesized using Suzuki cross-coupling methods, demonstrating high yields and purity .
1.2 Anticancer Properties
The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for anticancer drug development. Studies indicate that modifications in the biphenyl structure can lead to compounds with selective cytotoxicity against various cancer cell lines .
Organic Synthesis Applications
2.1 Intermediate in Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its reactive functional groups allow for transformations into various derivatives, including aldehydes and ketones, which are valuable in creating complex organic molecules.
2.2 Coupling Reactions
The compound has been successfully utilized in coupling reactions, particularly in the synthesis of novel compounds through palladium-catalyzed processes. The presence of the trifluoromethyl group influences the reactivity and selectivity of these reactions, leading to higher yields of desired products .
Materials Science Applications
3.1 Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the biphenyl structure .
3.2 Coatings and Adhesives
The compound's unique properties make it suitable for developing advanced coatings and adhesives that require high-performance characteristics such as resistance to solvents and thermal degradation .
Summary Table of Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Medicinal Chemistry | Inhibition of hLDHA | Potential anticancer agent |
Organic Synthesis | Intermediate for complex molecule synthesis | Versatile transformations |
Materials Science | Enhancements in polymer properties | Improved thermal stability |
Coatings & Adhesives | Development of high-performance materials | Resistance to solvents and thermal degradation |
Mechanism of Action
The mechanism of action of (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzoic acid
Comparison: (4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both a trifluoromethyl group and a methanol group on a biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds that lack either the biphenyl structure or the methanol group .
Biological Activity
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol (CAS No. 457889-46-2) is an organic compound characterized by a trifluoromethyl group attached to a biphenyl structure, with a methanol group at the para position. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C₁₄H₁₁F₃O
- Molecular Weight : 252.24 g/mol
- Melting Point : 147–149 °C
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁F₃O |
Molecular Weight | 252.24 g/mol |
Melting Point | 147–149 °C |
CAS Number | 457889-46-2 |
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities.
The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Inside the cells, it interacts with various enzymes and receptors, modulating their activity and leading to observed biological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
-
Cytotoxicity Assays : In vitro assays demonstrated that this compound showed promising inhibitory effects on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) values were reported as follows:
Cell Line IC50 (µM) MDA-MB-435 (melanoma) 10.04 CCRF-CEM (leukemia) 11.38 K-562 (leukemia) 7.17
These results suggest a strong potential for further development as an anticancer agent.
Anti-inflammatory Properties
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Study on Inflammatory Response : A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Studies : Another study utilized various cancer cell lines to assess the cytotoxicity of the compound. Results indicated that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.
Properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8,18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVFDTRUBSFXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621505 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457889-46-2 | |
Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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